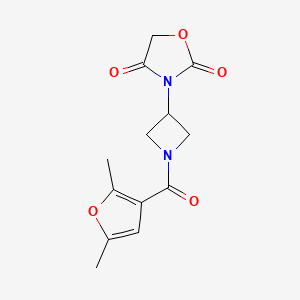
3-(1-(2,5-Dimethylfuran-3-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains several functional groups, including a furan ring, an azetidine ring, and an oxazolidine ring. These types of compounds are often found in pharmaceuticals and other bioactive molecules .
Molecular Structure Analysis
The molecular structure of this compound is likely quite complex due to the presence of multiple ring structures and functional groups. The exact structure would depend on the specific arrangement of these groups within the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Properties such as solubility, melting point, and boiling point could be predicted based on the functional groups present in the molecule .Wissenschaftliche Forschungsanwendungen
Synthesis of Bis-chalcones
Bis-chalcones: are synthesized through the Claisen-Schmidt condensation, which is a crucial reaction for forming 1,3-diphenyl-2-propene-1-ones. The compound can be used to synthesize bis-chalcones by reacting 3-acetyl-2,5-dimethylfuran with terephthalaldehyde in ethanolic NaOH at room temperature . These bis-chalcones have various biological activities, including anti-inflammatory, antimitotic, and anti-tumor properties, and are precursors to flavonoids when found as naturally occurring compounds .
Photophysical Properties Study
The compound can be used to investigate photophysical properties in organized media. For instance, a related compound was studied for its electronic absorption and emission spectra in different solvents, which helped determine solvatochromic properties such as extinction coefficient, oscillator strength, transition dipole moment, and fluorescence quantum yield . This type of study is essential for understanding the behavior of chromophores and their applications in material sciences.
Probe for Micelle Formation
The compound’s derivatives can act as a probe or quencher to determine the critical micelle concentration (CMC) of surfactants like cetyltrimethylammonium bromide (CTAB) and sodium dodecyl sulfate (SDS) . This application is significant in the field of colloidal chemistry and the study of surfactant behavior.
Organic Light Emitting Diodes (OLEDs)
Due to its photostability and photophysical properties, the compound can be used in the development of OLEDs . The ability to emit fluorescence under UV light makes it a candidate for use in OLEDs, which are used in display and lighting technologies .
Dye-Sensitized Solar Cells
The compound’s derivatives, due to their photophysical characteristics, can be utilized in dye-sensitized solar cells (DSSCs). These cells are a cost-effective alternative to traditional silicon solar cells and rely on a dye to absorb sunlight and convert it into electrical energy .
Nonlinear Optical Materials
The compound’s ability to exhibit fluorescence and its photophysical properties make it suitable for use in nonlinear optical materials . These materials are used in various applications, including optical limiting and organic electro-optics, which are important for developing advanced photonic devices .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5/c1-7-3-10(8(2)20-7)12(17)14-4-9(5-14)15-11(16)6-19-13(15)18/h3,9H,4-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQVGZBIYCOEJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CC(C2)N3C(=O)COC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

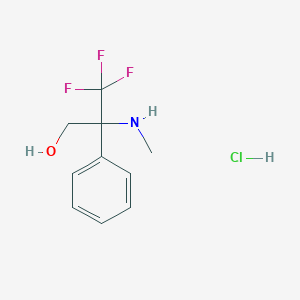
![7-(1,3-Benzodioxol-5-yl)-2-[3-(2-chlorophenyl)-4-methyl-5-isoxazolyl][1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2863437.png)
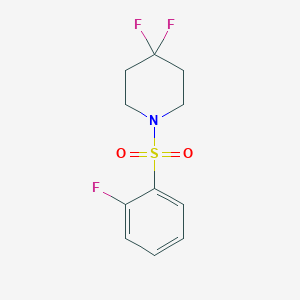
![Bicyclo[2.1.0]pentan-5-amine;4-methylbenzenesulfonic acid](/img/structure/B2863441.png)
![2-(8-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2863442.png)
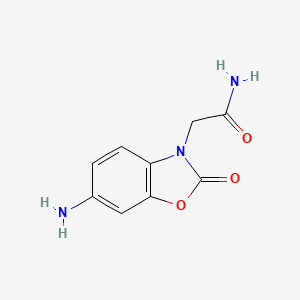
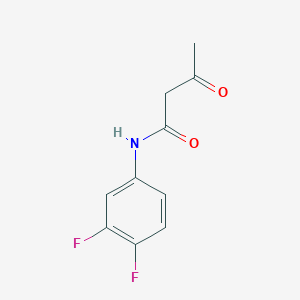
![2-[1-(5-Bromofuran-2-carbonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2863446.png)
![6-Isopropyl-2-(2-(p-tolylthio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2863447.png)
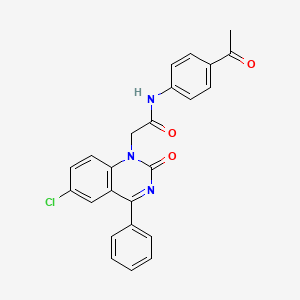
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-allyloxalamide](/img/structure/B2863451.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{[3-(3,5-dimethylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}piperazine-1-carboxamide](/img/no-structure.png)
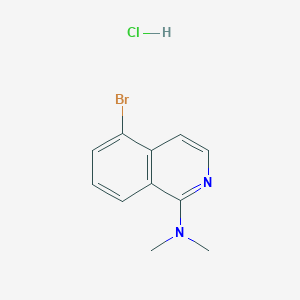
![1-[(E)-2-Phenylethenyl]sulfonyl-2,3-dihydropyrido[2,3-b][1,4]oxazine](/img/structure/B2863458.png)